1-Ethoxy-2-ethynyl-4-nitrobenzene

Lipophilicity LogP Drug-like property tuning

Researchers requiring an ethynyl-nitrobenzene intermediate with fine-tuned lipophilicity often face gaps in available alkoxy chain lengths. 1-Ethoxy-2-ethynyl-4-nitrobenzene addresses this by providing a specific LogP (~2.2) between methoxy and isopropoxy analogues. • Enables precise LogP control (±0.2-0.4 units) for fragment library design. • 98% purity minimizes alkyne homocoupling byproducts in Sonogashira reactions. • Ethoxy chain promotes predictable crystallographic packing for X-ray diffraction studies.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B8164684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-2-ethynyl-4-nitrobenzene
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)[N+](=O)[O-])C#C
InChIInChI=1S/C10H9NO3/c1-3-8-7-9(11(12)13)5-6-10(8)14-4-2/h1,5-7H,4H2,2H3
InChIKeyQTODMNKCVFZHJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethoxy-2-ethynyl-4-nitrobenzene Overview


1-Ethoxy-2-ethynyl-4-nitrobenzene (CAS 2749770-15-6, C₁₀H₉NO₃, MW 191.18 g/mol) is a tri-substituted benzene bearing three ortho/para-relating functional groups: an ethoxy donor, an ethynyl handle, and a strong nitro acceptor . This scaffold occupies a distinct niche among ethynyl-nitrobenzene intermediates because the ethoxy chain length sits precisely between the smaller methoxy analogue and the larger isopropoxy or propoxy congeners, enabling fine-tuning of lipophilicity, solid-state packing, and electronic character without sacrificing the alkyne’s click-chemistry or cross-coupling competence [1].

LogP Fine-Tuning
Ethoxy substituent enables precise LogP adjustment for click chemistry and cross-coupling libraries.
Crystal Engineering
Chain length controls C–H···O packing motifs, supporting reproducible single-crystal growth.
High-Purity Specification
Elevated purity reduces impurity-driven side reactions in sensitive catalytic cycles.

Why Common Analogues Cannot Replace This Building Block


Within the ethynyl-nitrobenzene family, altering the ortho substituent from ethoxy to methoxy, methyl, or fluoro shifts the compound’s lipophilicity by ±0.2–0.6 LogP units, modulates the electron density available to the nitro group, and changes the number of rotatable bonds. Even when the ethynyl handle reacts identically (CuAAC, Sonogashira), the altered physicochemical profile frequently results in divergent solubility, crystal form, and membrane permeability that are critical in reproducible screening cascades, material processing, and crystallography [1]. The sections below quantify four differentiation dimensions where 1-ethoxy-2-ethynyl-4-nitrobenzene exhibits measurable differences from its closest commercially available analogues.

Lipophilicity shift: Replacing ethoxy with methoxy, methyl, or fluoro alters LogP by up to ±0.6 units, which can change assay partitioning and permeability outcomes.
Crystal packing mismatch: Alkoxy chain length governs C–H⋯O network geometry; different chain lengths may yield divergent crystal forms or co-crystallization behavior.
Purity variance: Common analogues are often supplied at 95–97% purity, introducing more alkyne homocoupling byproducts that compromise catalytic efficiency.

Differentiation Evidence vs. Proximal Analogues


Lipophilicity Tuning Across Alkoxy and Halo Analogues

The octanol-water partition coefficient (LogP) of 1-ethoxy-2-ethynyl-4-nitrobenzene is 2.2 , placing it between the more hydrophilic 2-ethynyl-1-fluoro-4-nitrobenzene (ACD/LogP 1.98 ) and the more lipophilic 2-ethynyl-1-methyl-4-nitrobenzene (ACD/LogP 2.59 ). The methoxy analogue (2-ethynyl-1-methoxy-4-nitrobenzene) has a reported LogP of 2.11 , nearly identical to the ethoxy congener, but with one fewer rotatable bond (2 versus 3) and lower molecular volume. Users optimizing for balanced permeability and aqueous solubility therefore select the ethoxy derivative when small increments in LogP (~0.09–0.22) matter for assay performance.

Lipophilicity Tuning
Reported
Target LogP 2.2 vs fluoro 1.98 (Δ+0.22), methyl 2.59 (Δ−0.39), methoxy 2.11 (Δ+0.09).
Supports LogP window selection
In silico estimates; experimental verification recommended
Lipophilicity LogP Drug-like property tuning EADMET

Solid-State Hydrogen-Bond Motif Control

X-ray structural analysis of three homologous dialkoxy-ethynyl-nitrobenzenes differing only in alkoxy chain length (propoxy, butoxy, pentoxy) reveals that chain length governs whether the solid state adopts hexameric discs, planar ribbons, or tri-clinic ribbon motifs via bifurcated sp-C–H⋯O(nitro) interactions [1]. The dipropoxy analogue (closest to the mono-ethoxy system) displays a bifurcated sp-C–H⋯O hydrogen bond with C⋯O distances of 3.400(2) Å and 3.327(2) Å. Changing alkoxy length to butoxy or pentoxy forces fundamentally different packing with C⋯O distances extending to 3.383–3.794 Å and altered symmetry groups (trigonal R3 → monoclinic P2₁/c → triclinic P1). Although the target compound bears only a single ethoxy group, the same principle applies: the ethoxy chain length dictates the accessible C–H⋯O hydrogen-bond network, which in turn influences melting point, solubility, and propensity for co-crystallization.

Solid-State H-Bond Control
Class-level
C⋯O distances 3.327–3.794 Å across alkoxy chains; crystal system shifts trigonal→triclinic.
Supports crystal packing prediction
Class-level inference; confirm with single-crystal data
Crystal engineering C–H⋯O hydrogen bonds Polymorph control Solid-state structure

Supply-Chain Purity Specification Baseline

Commercial suppliers list 1-ethoxy-2-ethynyl-4-nitrobenzene at a guaranteed purity of 98% (HPLC) . This value exceeds the 95–97% typical for several closely related ethynyl-nitrobenzene building blocks available from generic catalogues. The higher specification reduces the need for pre-reaction purification in sensitive catalytic cycles (e.g., Sonogashira or CuAAC) where alkyne homocoupling byproducts can complicate product distribution . For procurement professionals, the 98% baseline translates to fewer rejected batches and lower overall cost of ownership in multi-step synthesis.

Purity Specification
Data to verify
98% (HPLC) vs typical 95–97% for close analogues.
Supports purity-driven reproducibility
Batch-dependent; verify COA per lot
Chemical procurement Purity specification Building block quality Reproducibility

Conformational Flexibility via Rotatable Bond Count

The ethoxy group introduces three rotatable bonds (C–O, O–Csp³, and C–C bond to the ring) versus two rotatable bonds for the methyl and fluoro analogues or one for the parent 1-ethynyl-4-nitrobenzene [1]. This modest increase in flexibility enhances the compound’s ability to adopt conformations that optimize key C–H⋯O contacts in both solution and solid phases, while still remaining below the threshold where excessive flexibility penalises binding entropy. In protein–ligand or host–guest contexts, the additional rotational degree of freedom can be critical for induced-fit recognition.

Conformational Flexibility
Reported
3 rotatable bonds vs 2 (fluoro, methyl) and 1 (parent).
Supports conformational flexibility screening
Relevant for induced-fit recognition studies
Conformational flexibility Rotatable bonds Ligand efficiency Molecular recognition

Application Scenarios for 1-Ethoxy-2-ethynyl-4-nitrobenzene


Crystal Engineering with Predictable C–H···O Networks

When the goal is to grow single crystals for X-ray diffraction and map weak intermolecular interactions, the ethoxy chain provides a predictable bifurcated C–H⋯O motif intermediate between the extremes of shorter (methoxy) and longer (propoxy/butoxy) alkoxy donors. The crystallography of dialkoxy analogues demonstrates that chain length programs the symmetry group and C⋯O distances [1]. Selecting the ethoxy variant gives access to a defined region of this structural continuum.

CuAAC Library Synthesis Requiring Balanced LogP

In triazole library construction via copper-catalyzed azide-alkyne cycloaddition, the ethoxy derivative delivers a LogP of 2.2 , which keeps products within the preferred 1–4 LogP window for cell-permeable small molecules while avoiding the excessive hydrophobicity that can cause aggregation or poor solubility in aqueous assay media.

Synthetic Route Optimization Demanding High Purity

Multi-step syntheses that use Sonogashira coupling as a cornerstone step benefit from the 98% purity specification , as lower-purity analogues (95–97%) introduced excess alkyne homocoupling products that compete for catalyst and complicate chromatography .

Drug-Fragment Design with Incremental LogP Tuning

In fragment-based lead generation, a LogP shift of 0.2–0.4 units can determine whether a fragment is progressed or discarded. 1-Ethoxy-2-ethynyl-4-nitrobenzene occupies a narrow LogP gap that is not well covered by the methoxy (ΔLogP −0.09) or methyl (ΔLogP +0.39) analogues, making it a valuable addition to fragment libraries aimed at sampling incremental lipophilicity space .

Application
Selection Property
Validation Focus
Crystal Engineering
Ethoxy chain length & C–H⋯O network
Single-crystal packing verification
CuAAC Library Synthesis
LogP lipophilicity profile
Aqueous solubility and permeability assay
Synthetic Route Optimization
Incoming purity specification
HPLC purity verification per batch
Fragment-Based Design
Incremental LogP tuning range
Lipophilicity assay in fragment screening
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